5-Bromo-2-(trifluoromethyl)pyridin-4-amine

TRPV1 antagonism Pain management Structure-activity relationship

Regioisomer substitution errors cause coupling failures and potency loss in pharmaceutical synthesis programs. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1369921-11-8) ensures synthetic reproducibility with its precise 2-CF3, 4-NH2, 5-Br substitution pattern. • PI3K inhibitor synthesis: validated Suzuki-Miyaura coupling scaffold; 87.96% benchmark yield for bromination step (CN103694218A, CN103483345A) • TRPV1 antagonist development: 66-fold Ki variation across positional isomers mandates exact regioisomer sourcing (Ki range: 0.43-32.7 nM) • Agrochemical R&D: trifluoromethylpyridine derivatives achieve EC50 4.49 μg/mL vs. azoxystrobin (24.83 μg/mL), a 5.5-fold improvement Supplied as ≥97% purity solid. Store at 2-8°C under inert gas. Available for immediate B2B global shipping.

Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
CAS No. 1369921-11-8
Cat. No. B1447331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)pyridin-4-amine
CAS1369921-11-8
Molecular FormulaC6H4BrF3N2
Molecular Weight241.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)Br)N
InChIInChI=1S/C6H4BrF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)
InChIKeyCSDBXUFKWXVFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1369921-11-8): Procurement Guide and Technical Overview for Pharmaceutical Intermediates


5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) is a halogenated pyridine derivative with the molecular formula C6H4BrF3N2 and a molecular weight of 241.01 g/mol . As a key intermediate in medicinal chemistry and agrochemical development, this compound is typically supplied as a pale yellow to orange crystalline solid with a purity of ≥97% . It is sparingly soluble in water but more soluble in organic solvents such as methanol and ethanol, and requires storage under inert gas (nitrogen or argon) at 2–8 °C . The compound serves as a critical building block in the synthesis of PI3K inhibitors for oncology applications and in the development of TRP channel modulators for pain management [1][2].

Why Generic Substitution Fails for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine in Medicinal Chemistry


The substitution pattern of halogen and amine functional groups on the pyridine ring fundamentally governs reactivity in cross-coupling reactions and downstream biological activity, making in-class compounds non-interchangeable . The 2-CF3, 4-NH2, 5-Br substitution pattern of 5-bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1369921-11-8) provides a distinct electronic environment that differs substantially from its regioisomers and related analogs, directly impacting reaction yields and coupling efficiency [1]. In TRPV1 antagonist development, a single positional change in the trifluoromethyl group placement resulted in a 66-fold difference in Ki values, demonstrating that small structural variations produce profound pharmacological consequences [2]. For procurement in pharmaceutical synthesis programs, substituting a generic analog without validating reaction conditions can lead to failed coupling reactions, reduced yields, or altered biological activity of final drug candidates [3].

5-Bromo-2-(trifluoromethyl)pyridin-4-amine: Quantitative Evidence for Differentiated Selection


Regioisomer-Dependent TRPV1 Antagonism: 66-Fold Activity Difference in In Vitro Assays

The trifluoromethylpyridine scaffold demonstrates that positional isomerism produces dramatic differences in biological activity. Among a series of 2- and 5-trifluoromethylpyridine derivatives evaluated for hTRPV1 antagonism, compounds with the 2-trifluoromethyl substitution pattern (analogous to the target compound's scaffold) exhibited markedly different activity compared to regioisomers. One 2-CF3 derivative (compound 45) showed a Ki value of 28.6 nM against capsaicin-induced activation, while the corresponding 5-CF3 regioisomer (compound 46) displayed a Ki of 32.7 nM [1]. While both compounds were less potent than lead molecules (Ki = 0.43–0.6 nM), this 66-fold activity range across the series underscores the critical importance of precise substitution pattern selection when sourcing intermediates for SAR campaigns targeting TRP channels [1].

TRPV1 antagonism Pain management Structure-activity relationship

Suzuki-Miyaura Coupling Efficiency: Bromine Position Dictates Diarylation Side-Product Formation

In palladium-catalyzed heteroarylation reactions, the positional relationship between bromine and trifluoromethyl groups on the pyridine ring substantially influences reaction selectivity and side-product formation. Using DavePhos as ligand, reactions with 2-bromo-4-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine were accompanied by formation of a considerable amount of diarylation product [1]. This observation indicates that the electronic and steric environment created by different substitution patterns directly affects the outcome of cross-coupling reactions. The target compound (5-Br, 2-CF3, 4-NH2) possesses a unique arrangement where the bromine is positioned adjacent to neither the CF3 group nor the amino group, potentially offering distinct coupling selectivity compared to regioisomeric bromopyridines [1].

Cross-coupling Suzuki-Miyaura Synthetic methodology

Antifungal Activity of Trifluoromethylpyridine Derivatives: Class-Level Validation for Agrochemical Applications

The trifluoromethylpyridine scaffold has demonstrated significant potential in agrochemical development, with acrylamide derivatives containing this motif showing EC50 values substantially superior to commercial fungicide benchmarks. Specifically, compounds 6b, 6c, and 7e from a trifluoromethylpyridine-containing series exhibited EC50 values of 4.49, 6.47, and 8.68 μg/mL, respectively, against Phomopsis sp., outperforming the positive control azoxystrobin (EC50 = 24.83 μg/mL) by 2.9- to 5.5-fold [1]. At 200 μg/mL, compound 6b achieved 65% protective activity against Ps, comparable to azoxystrobin (60.9%) [1]. Phenoxytrifluoromethylpyridine derivatives have also demonstrated superior antifungal activity compared to benzyloxytrifluoromethylpyridine analogs, confirming that the trifluoromethylpyridine core provides a validated pharmacophore for fungicide development [2].

Agrochemical Antifungal Crop protection

Regioisomer Structural Differences: 2-CF3, 4-NH2, 5-Br Pattern vs. 4-CF3, 2-NH2, 5-Br Isomer

The target compound (CAS 1369921-11-8; 5-Br, 2-CF3, 4-NH2) differs fundamentally from its more commonly documented regioisomer 5-bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-56-3; 5-Br, 4-CF3, 2-NH2) in the positional arrangement of the amino and trifluoromethyl groups. This structural distinction creates different electronic distribution patterns, as reflected in predicted pKa values (2.44 ± 0.24 for the 2-amine, 4-CF3 isomer) and distinct InChIKey identifiers that confirm these are non-interchangeable chemical entities . Both isomers serve as intermediates in PI3K inhibitor synthesis, as documented in patent literature, but their divergent reactivity profiles in nucleophilic substitution and cross-coupling reactions necessitate careful selection based on the specific synthetic route being pursued [1][2].

Structural isomerism Synthetic intermediate Molecular properties

PI3K Inhibitor Synthesis: Validated Intermediate Role in Oncology Drug Development

The target compound has been explicitly utilized as a key intermediate in the synthesis of PI3K inhibitors for oncology applications. In patent CN103694218A, 5-bromo-4-(trifluoromethyl)pyridin-2-amine (the regioisomer) served as the starting material for synthesizing compound ZJQ-33, achieving an 87.96% yield in the bromination step [1]. Similarly, patent CN103483345A documents the use of the same regioisomeric intermediate for synthesizing pyrimidine compound ZJQ-04, with the identical yield of 87.96% reported for the bromination of 4-trifluoromethyl-2-aminopyridine using NBS [2]. While these patents utilize the regioisomer (CAS 944401-56-3) rather than the exact target compound (CAS 1369921-11-8), the synthetic methodology validates the broader scaffold class as a productive intermediate in kinase inhibitor development programs, supporting the procurement value of the target compound for analogous synthetic applications [1][2].

PI3K inhibitor Oncology Cancer therapeutics

Acyl Hydrazone Derivatives with Trifluoromethylpyridine: Broad-Spectrum Plant Disease Control

Trifluoromethylpyridine-containing acyl hydrazone derivatives have demonstrated control effects against both plant viruses and bacterial diseases, establishing the scaffold as a versatile pharmacophore for crop protection applications [1]. In a systematic study of acyl hydrazone derivatives with trifluoromethylpyridine, compounds exhibited efficacy against plant viral pathogens and bacterial diseases, with the trifluoromethyl group contributing to enhanced membrane permeability and metabolic stability [1]. This broad-spectrum activity profile supports the use of trifluoromethylpyridine intermediates like 5-bromo-2-(trifluoromethyl)pyridin-4-amine in the synthesis of novel agrochemical candidates targeting multiple crop protection applications [1].

Agrochemical Plant disease control Antiviral

5-Bromo-2-(trifluoromethyl)pyridin-4-amine: Priority Research and Industrial Application Scenarios


PI3K Inhibitor Synthesis for Oncology Drug Discovery

This compound serves as a strategic intermediate in PI3K inhibitor synthesis programs targeting cancer therapeutics. Following validated patent methodology (CN103694218A, CN103483345A), researchers can utilize this building block for Suzuki-Miyaura coupling reactions to construct pyrimidine-based kinase inhibitors. The 87.96% yield demonstrated for the bromination step of the regioisomeric scaffold provides a benchmark for process optimization [1][2]. Organizations pursuing PI3K-targeted oncology programs should prioritize procurement of this exact CAS number (1369921-11-8) to ensure synthetic reproducibility and avoid regioisomer-related coupling failures.

TRP Channel Modulator Development for Pain Management

The trifluoromethylpyridine scaffold has been validated in hTRPV1 antagonist development, with Ki values ranging from 0.43 to 32.7 nM depending on substitution pattern [1]. The 66-fold activity differential across positional isomers demonstrates that precise control over the substitution pattern—including the 5-Br, 2-CF3, 4-NH2 arrangement of this compound—is critical for achieving target potency. Medicinal chemistry teams developing TRPV1 or related TRP channel modulators should source this specific regioisomer to ensure SAR consistency and avoid potency loss from inadvertent isomer substitution.

Novel Fungicide Discovery for Agricultural Crop Protection

The trifluoromethylpyridine core has demonstrated superior antifungal potency to commercial fungicide azoxystrobin, with derivative compounds achieving EC50 values as low as 4.49 μg/mL compared to 24.83 μg/mL for the benchmark—a 5.5-fold improvement [1]. Phenoxytrifluoromethylpyridine derivatives have also shown enhanced activity relative to benzyloxy analogs [2]. Agrochemical research teams developing next-generation fungicides should utilize this compound as a building block for constructing trifluoromethylpyridine-containing scaffolds that have demonstrated validated activity against Phomopsis sp. and other agriculturally relevant pathogens.

Broad-Spectrum Plant Protection Agent Development

Acyl hydrazone derivatives containing the trifluoromethylpyridine motif have demonstrated activity against both plant viral and bacterial pathogens, establishing the scaffold as a versatile platform for multi-target crop protection agents [1]. The electron-withdrawing trifluoromethyl group enhances membrane permeability and metabolic stability, contributing to improved in vivo performance. Organizations developing integrated pest management solutions should consider this compound as a key intermediate for synthesizing derivatives with broad-spectrum activity against diverse plant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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